

The Strategic Utility of 6-Methoxypyridazine-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxypyridazine-4-carboxylic acid

Cat. No.: B1431282

[Get Quote](#)

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

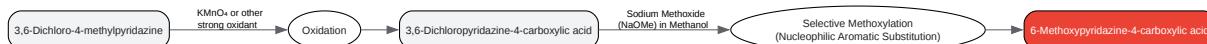
Introduction: The Emerging Prominence of a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among the myriad of heterocyclic scaffolds, pyridazines have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, member of this family: **6-Methoxypyridazine-4-carboxylic acid**.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent reactivity of the molecule, and its practical application in the synthesis of high-value compounds, such as the potent soluble epoxide hydrolase (sEH) inhibitor, GSK2256294.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. **6-Methoxypyridazine-4-carboxylic acid** is a crystalline solid with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[\[1\]](#)[\[2\]](#)


Property	Value	Source
CAS Number	1427202-39-8	[2] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2] [3]
Molecular Weight	154.12 g/mol	[2]
Appearance	Yellow to off-white solid	[4]
Purity	≥98% (typical)	[1]

The molecule's structure is characterized by a π -deficient pyridazine ring, substituted with an electron-donating methoxy group at the 6-position and an electron-withdrawing carboxylic acid group at the 4-position. This electronic arrangement is crucial as it dictates the molecule's reactivity, influencing both the aromatic ring and the carboxylic acid functionality. The pyridazine core's inherent electron-deficient nature activates the carboxylic acid group towards nucleophilic attack, facilitating derivatization.[\[5\]](#)

Strategic Synthesis of 6-Methoxypyridazine-4-carboxylic Acid

The efficient and scalable synthesis of **6-methoxypyridazine-4-carboxylic acid** is a key enabling factor for its use in larger-scale synthetic campaigns. A robust and logical synthetic route proceeds from the readily available starting material, 3,6-dichloropyridazine. The overall transformation involves a two-stage process: regioselective oxidation of a methyl group to a carboxylic acid, followed by a selective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group.

Workflow for the Synthesis of 6-Methoxypyridazine-4-carboxylic Acid

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from 3,6-dichloro-4-methylpyridazine.

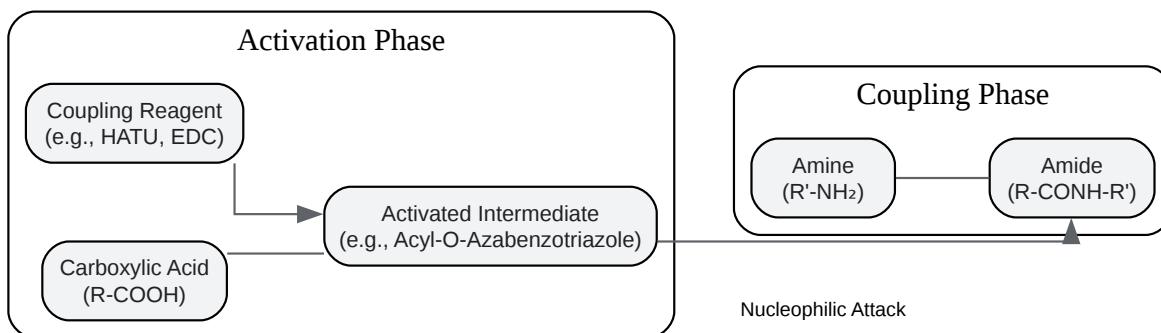
Detailed Experimental Protocol: A Plausible Two-Step Synthesis

The following protocol is a composite procedure based on established chemical principles for analogous transformations.[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

- **Reaction Setup:** To a stirred solution of 3,6-dichloro-4-methylpyridazine (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic acid and water, portion-wise addition of a strong oxidizing agent like potassium permanganate ($KMnO_4$, ~4.0 eq) is performed at a controlled temperature, typically between 80-100°C.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the excess oxidant is quenched with a reducing agent (e.g., sodium bisulfite). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.
- **Purification:** The crude 3,6-dichloropyridazine-4-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford the desired intermediate.

Step 2: Synthesis of **6-Methoxypyridazine-4-carboxylic acid**


- Reaction Setup: 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq) is dissolved in anhydrous methanol. To this solution, a solution of sodium methoxide in methanol (approximately 2.0-2.2 eq) is added. The reaction mixture is then heated to reflux. The rationale for using a slight excess of sodium methoxide is to ensure complete conversion and to neutralize the carboxylic acid proton, facilitating the nucleophilic aromatic substitution.
- Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC, observing the disappearance of the starting material and the appearance of the product.
- Work-up and Isolation: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl to a pH of approximately 3-4. This protonates the carboxylate, leading to the precipitation of the product.
- Purification: The precipitated **6-methoxypyridazine-4-carboxylic acid** is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water or an appropriate organic solvent to yield the final product with high purity.

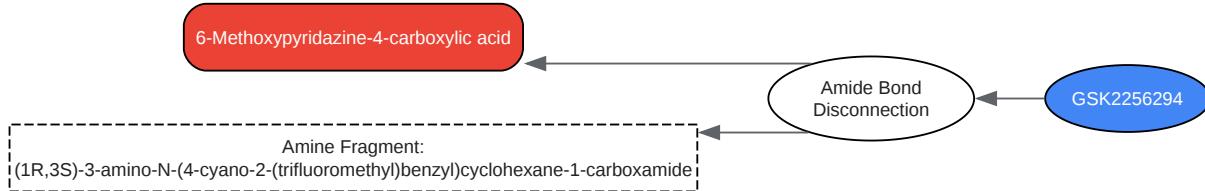
Core Reactivity and Application in Amide Bond Formation

The primary utility of **6-methoxypyridazine-4-carboxylic acid** as a building block lies in the reactivity of its carboxylic acid moiety, most notably in the formation of amide bonds. This reaction is a cornerstone of pharmaceutical synthesis.

Mechanistic Considerations in Amide Coupling

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents.

[Click to download full resolution via product page](#)


Caption: Generalized mechanism of amide bond formation.

Case Study: Synthesis of a Key Intermediate for GSK2256294

A prominent example showcasing the utility of **6-methoxypyridazine-4-carboxylic acid** is its role in the synthesis of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), which has been investigated for the treatment of inflammatory diseases.

Retrosynthetic Analysis Highlighting the Key Amide Coupling

The synthesis of GSK2256294 involves a crucial amide bond formation between **6-methoxypyridazine-4-carboxylic acid** and a complex amine fragment.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic disconnection of GSK2256294.

Exemplary Protocol for Amide Coupling

The following is a representative protocol for the amide coupling step, employing a common and highly effective coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve **6-methoxypyridazine-4-carboxylic acid** (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
- Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir at room temperature for 15-30 minutes. This step generates the highly reactive O-acylisourea intermediate.
- Amine Addition: To the pre-activated mixture, add a solution of the amine fragment, (1R,3S)-3-amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide (1.0-1.1 eq), in DMF.
- Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be diligently monitored by TLC or LC-MS.
- Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), a mild aqueous acid (e.g., 1M HCl or citric acid), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Spectroscopic Characterization

Accurate characterization of **6-methoxypyridazine-4-carboxylic acid** is essential for quality control and reaction monitoring. Below are the expected spectroscopic signatures based on its structure and data for analogous compounds.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will appear as doublets or singlets in the downfield region (typically δ 7.5-9.0 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ > 12 ppm), and its presence can be confirmed by D_2O exchange.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-175 ppm. The carbons of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the methoxy group being the most shielded. The methoxy carbon will be observed around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm^{-1} .^[10] A strong, sharp C=O stretching absorption will be present around 1700-1725 cm^{-1} .^[10] C-O stretching and C-H stretching bands will also be present in their characteristic regions.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (154.12 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

Conclusion and Future Outlook

6-Methoxypyridazine-4-carboxylic acid has demonstrated its value as a strategic building block in the synthesis of complex, high-value molecules for the pharmaceutical industry. Its well-defined reactivity, stemming from the electronic interplay of its substituents, allows for predictable and efficient transformations, particularly in the crucial formation of amide bonds. The successful application of this building block in the development of clinical candidates like GSK2256294 underscores its potential. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a thorough understanding of the synthesis and reactivity of such versatile building blocks will remain a critical asset for synthetic and medicinal chemists. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate **6-methoxypyridazine-4-carboxylic acid** into innovative synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8 [rlavie.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [The Strategic Utility of 6-Methoxypyridazine-4- carboxylic Acid in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1431282#6-methoxypyridazine-4-carboxylic-acid-as-a-building-block-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com